![molecular formula C9H8FN3O2S B1438815 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide CAS No. 1153206-27-9](/img/structure/B1438815.png)
2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide
Overview
Description
“2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide” is a compound with the CAS Number: 1153206-27-9 and a molecular weight of 241.25 .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular formula of “this compound” is C9H8FN3O2S . The InChI Code is 1S/C9H8FN3O2S/c10-8-3-1-2-4-9(8)16(14,15)13-7-5-11-12-6-7/h1-6,13H,(H,11,12) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Cytotoxicity and Carbonic Anhydrase Inhibition
Polymethoxylated-pyrazoline benzene sulfonamides, structurally related to 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide, have been synthesized and studied for their cytotoxic activities against tumor and non-tumor cell lines. They exhibit inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II, indicating potential utility in medicinal chemistry, especially in cancer research and therapy (Kucukoglu et al., 2016).
Antimicrobial and Antitubercular Properties
Benzene sulfonamide pyrazole oxadiazole derivatives, which include the core structure of this compound, have been synthesized and evaluated for their antimicrobial and antitubercular properties. The molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A suggest these compounds as potential antitubercular agents. Antibacterial activities have been observed against strains like E. coli and S. aureus (Shingare et al., 2022).
Antiproliferative Activities
Derivatives of pyrazole-sulfonamide have shown promising antiproliferative activities against cell lines such as HeLa and C6. The compounds demonstrate selective effects against certain tumor cells, indicating potential applications in cancer treatment and the development of novel anticancer drugs (Mert et al., 2014).
Carbonic Anhydrase Inhibitors
Compounds containing sulfonamide, pyrazole, and chalcone groups have been studied for their carbonic anhydrase (CA) inhibitory activities. Such inhibitors are used in treating conditions such as retinal and cerebral edema, epilepsy, and glaucoma. The search for new drug candidates with fewer side effects or limitations is ongoing, and compounds containing the sulfonamide group have shown promise in this regard (Tuğrak et al., 2021).
Antioxidant Activity
Sulfonamide derivatives have also been investigated for their antioxidant properties. The ability to scavenge free radicals is an important factor in mitigating oxidative stress-related diseases, and certain synthesized sulfonamide derivatives have exhibited significant antioxidant activities (Badgujar et al., 2018).
Future Directions
Mechanism of Action
properties
IUPAC Name |
2-fluoro-N-(1H-pyrazol-4-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2S/c10-8-3-1-2-4-9(8)16(14,15)13-7-5-11-12-6-7/h1-6,13H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIBJPIYOXRHFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1153206-27-9 | |
Record name | 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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